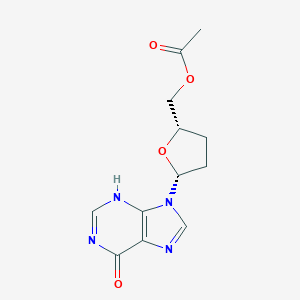

5'-O-Acetyl-2',3'-dideoxyinosine

Beschreibung

BenchChem offers high-quality 5'-O-Acetyl-2',3'-dideoxyinosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5'-O-Acetyl-2',3'-dideoxyinosine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

[(2S,5R)-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O4/c1-7(17)19-4-8-2-3-9(20-8)16-6-15-10-11(16)13-5-14-12(10)18/h5-6,8-9H,2-4H2,1H3,(H,13,14,18)/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVUMVNRFAFXMSZ-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1CCC(O1)N2C=NC3=C2N=CNC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1CC[C@@H](O1)N2C=NC3=C2N=CNC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901292752 | |

| Record name | Inosine, 2′,3′-dideoxy-, 5′-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901292752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130676-58-3 | |

| Record name | Inosine, 2′,3′-dideoxy-, 5′-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130676-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Didanosine acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130676583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inosine, 2′,3′-dideoxy-, 5′-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901292752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIDANOSINE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YLN61D6AEK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Mechanism of Action & Pharmacokinetics of 5'-O-Acetyl-2',3'-dideoxyinosine

This guide provides an in-depth technical analysis of 5'-O-Acetyl-2',3'-dideoxyinosine , a prodrug derivative of the antiretroviral agent Didanosine (ddI). It is structured for researchers and drug development professionals, focusing on the molecular mechanism, metabolic activation pathways, and experimental characterization.

Executive Summary

5'-O-Acetyl-2',3'-dideoxyinosine is a synthetic ester prodrug of Didanosine (2',3'-dideoxyinosine, ddI) . Designed to modify the physicochemical properties of the parent nucleoside—specifically lipophilicity and membrane permeability—this compound is pharmacologically inactive in its administered form. Its antiviral efficacy is entirely dependent on a biphasic activation process: first, hydrolytic cleavage of the 5'-acetyl group by cellular or plasma esterases to liberate ddI, followed by the intracellular anabolic phosphorylation of ddI to its active triphosphate metabolite, 2',3'-dideoxyadenosine-5'-triphosphate (ddATP) .

While the 5'-O-acetyl modification aims to enhance oral bioavailability or cellular uptake, the clinical utility of such simple esters is often limited by rapid systemic hydrolysis and the inherent acid-lability of the N-glycosidic bond characteristic of dideoxy purines.

Chemical Identity & Physicochemical Properties[1][2][3]

| Property | Description |

| IUPAC Name | [5-(6-oxo-3H-purin-9-yl)tetrahydrofuran-2-yl]methyl acetate |

| Parent Drug | Didanosine (ddI) |

| Molecular Formula | C₁₂H₁₄N₄O₄ |

| Molecular Weight | ~278.26 g/mol |

| Key Functional Group | 5'-O-Acetyl ester (Hydrolytically labile) |

| Solubility Profile | Increased lipophilicity (LogP) vs. ddI; soluble in DMSO, MeOH. |

| Stability | Susceptible to esterase-mediated hydrolysis; N-glycosidic bond is acid-labile (pH < 3). |

Mechanism of Action (MoA)

The mechanism of action is defined by a "Prodrug-to-Active-Metabolite" cascade. The 5'-O-acetyl group acts as a transient metabolic mask.

Phase I: Prodrug Activation (De-acetylation)

Upon administration and entry into the systemic circulation or target tissue, the 5'-O-acetyl group is cleaved.

-

Enzyme: Non-specific esterases (e.g., carboxylesterases, plasma cholinesterases).

-

Outcome: Release of free Didanosine (ddI) and acetate.

-

Kinetic Constraint: If hydrolysis occurs too rapidly in the plasma (t1/2 < 5 min), the lipophilic advantage is lost before cellular entry. If too slow, the concentration of the active parent drug remains sub-therapeutic.

Phase II: Intracellular Anabolism (The ddI Pathway)

Once ddI is liberated/internalized, it undergoes a unique phosphorylation pathway that differs from other NRTIs (like AZT) because it must first be aminated to the adenine analogue.

-

Phosphorylation to Monophosphate:

-

Enzyme: 5'-Nucleotidase (cytosolic).

-

Product: 2',3'-Dideoxyinosine-5'-monophosphate (ddIMP ).

-

-

Base Modification (The Critical Step):

-

Enzymes: Adenylosuccinate synthetase (ASS) + Adenylosuccinate lyase (ASL).

-

Reaction: Conversion of the hypoxanthine base (Inosine) to adenine (Adenosine) via an adenylosuccinate intermediate.

-

Product: 2',3'-Dideoxyadenosine-5'-monophosphate (ddAMP ).

-

-

Phosphorylation to Triphosphate:

-

Enzymes: Adenylate kinase / Nucleoside diphosphate kinase.

-

Product: ddATP (The Active Pharmaceutical Ingredient).

-

Phase III: Target Inhibition

-

Mechanism: Competitive inhibition with the natural substrate dATP .

-

Chain Termination: ddATP lacks the 3'-hydroxyl (3'-OH) group required for phosphodiester bond formation.[7] Incorporation into the nascent viral DNA chain halts elongation immediately.

Visualization: Metabolic Activation Pathway

The following diagram illustrates the obligate activation cascade.

Figure 1: The metabolic activation cascade of 5'-O-Acetyl-ddI, highlighting the critical hydrolytic step required before anabolic phosphorylation.

Experimental Protocols

To validate the mechanism and efficacy of 5'-O-Acetyl-ddI, the following protocols are recommended. These ensure the compound is not only active but stable enough to function as intended.

Protocol A: Chemical Synthesis (Acetylation)

Objective: To synthesize high-purity 5'-O-acetyl-ddI from ddI.

-

Reagents: Didanosine (1 eq), Acetic Anhydride (1.2 eq), Pyridine (Solvent/Base), DMAP (Catalytic amount).

-

Procedure:

-

Suspend anhydrous ddI in dry pyridine under nitrogen atmosphere.

-

Cool to 0°C. Add acetic anhydride dropwise to prevent non-specific acetylation or degradation.

-

Stir at room temperature for 2-4 hours. Monitor via TLC (SiO₂, 10% MeOH in DCM).

-

Quench: Add ice-cold water or methanol.

-

Workup: Evaporate pyridine in vacuo. Co-evaporate with toluene to remove traces.

-

Purification: Flash column chromatography (DCM/MeOH gradient).

-

-

Validation: ¹H-NMR must show a singlet at ~2.1 ppm (Acetyl-CH₃) and a downfield shift of the 5'-protons (~4.2 ppm) compared to ddI.

Protocol B: In Vitro Plasma Stability Assay

Objective: To determine the half-life (t1/2) of the prodrug ester cleavage.

-

Matrix: Pooled Human Plasma (heparinized), pre-warmed to 37°C.

-

Dosing: Spike plasma with 5'-O-Acetyl-ddI to a final concentration of 10 µM.

-

Sampling: Aliquot 100 µL at t = 0, 5, 15, 30, 60, and 120 minutes.

-

Quenching: Immediately add 300 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins and stop esterase activity.

-

Analysis: Centrifuge (10,000 x g, 5 min). Inject supernatant into LC-MS/MS.

-

Calculation: Plot ln[Concentration] vs. time. Slope = -k.

.-

Target Profile: Ideally, t1/2 should be >30 mins to allow tissue distribution. If t1/2 < 5 mins, the prodrug offers no advantage over parent ddI.

-

Protocol C: Antiviral Efficacy (MT-4/MTT Assay)

Objective: To confirm the compound inhibits HIV replication and assess cytotoxicity.

-

Cells: MT-4 human T-lymphoid cells.

-

Virus: HIV-1 (strain IIIB).

-

Workflow:

-

Seed MT-4 cells (1x10⁴ cells/well) in 96-well plates.

-

Infect with HIV-1 at a Multiplicity of Infection (MOI) of 0.01 (except toxicity controls).

-

Add serial dilutions of 5'-O-Acetyl-ddI and ddI (Control) immediately post-infection.

-

Incubate for 5 days at 37°C, 5% CO₂.

-

-

Readout: Add MTT reagent. Measure absorbance at 540 nm.

-

Data Analysis:

-

EC₅₀: Concentration achieving 50% protection against viral cytopathicity.

-

CC₅₀: Concentration reducing cell viability by 50% (Cytotoxicity).

-

Selectivity Index (SI): CC₅₀ / EC₅₀.

-

Visualization: Experimental Workflow

Figure 2: Integrated workflow for the synthesis and biological validation of the prodrug.

Comparative Pharmacology: Prodrug vs. Parent[1]

Why synthesize the 5'-O-acetyl derivative? The rationale lies in Lipophilicity and Bioavailability .

| Feature | Didanosine (ddI) | 5'-O-Acetyl-ddI (Prodrug) |

| LogP (Lipophilicity) | Low (-1.24) | Higher (Estimated ~0.5 - 1.0) |

| Membrane Permeability | Limited (requires transporters) | Enhanced (Passive diffusion potential) |

| Acid Stability | Poor (Degrades in stomach acid) | Marginally Improved (Ester protects 5'-OH, but glycosidic bond remains vulnerable) |

| Active Species | ddATP | ddATP (via ddI) |

| Limitation | Dose-limiting neuropathy/pancreatitis | Rapid hydrolysis may negate benefits |

Critical Insight: Early research into 5'-O-acetyl derivatives of dideoxynucleosides often revealed that while they enter cells more efficiently, their antiviral potency (EC₅₀) is often similar to or slightly lower than the parent drug in vitro. This is because the rate-limiting step is often not entry, but the intracellular phosphorylation (specifically the 5'-nucleotidase step for ddI). Furthermore, if the ester is cleaved extracellularly by plasma esterases, the compound reverts to ddI before it can utilize its lipophilic advantage to cross the Blood-Brain Barrier (BBB).

References

-

Sriram, D., et al. (2007). Synthesis and in vitro anti-HIV activities of didanosine prodrugs.[1] Journal of Enzyme Inhibition and Medicinal Chemistry.[1] Link

-

Torii, T., et al. (2007).[8] Synthesis of 2',3'-dideoxyinosine via radical deoxygenation.[8][9][10] Nucleosides, Nucleotides & Nucleic Acids.[2][3][7][8][9][10][11] Link

-

Ray, G. F., et al. (1990).[12] Pharmacokinetics of the anti-AIDS drug 2',3'-dideoxyinosine in the rat.[12] Drug Metabolism and Disposition.[13][4][7][12] Link

-

Back, D. J., et al. (1992).[14] Metabolism of 2',3'-dideoxyinosine (ddI) in human blood.[14] British Journal of Clinical Pharmacology.[14] Link

-

Cooney, D. A., et al. (1987). Initial studies on the cellular pharmacology of 2',3'-dideoxyinosine, an inhibitor of HIV infectivity. Biochemical Pharmacology. Link

Sources

- 1. Synthesis and in vitro anti-HIV activities of didanosine prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Research Collection | ETH Library [research-collection.ethz.ch]

- 3. researchgate.net [researchgate.net]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. Metabolism of 2′,3′-Dideoxy-2′,3′-Didehydro-β-l(−)-5-Fluorocytidine and Its Activity in Combination with Clinically Approved Anti-Human Immunodeficiency Virus β-d(+) Nucleoside Analogs In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2',3'-Dideoxyinosine | CAS#:69655-05-6 | Chemsrc [chemsrc.com]

- 7. 2',3'-Dideoxyinosine | CAS#:69655-05-6 | Chemsrc [chemsrc.com]

- 8. Synthesis of 2',3'-dideoxyinosine via radical deoxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sustainable Protocol for the Synthesis of 2',3'-Dideoxynucleoside and 2',3'-Didehydro-2',3'-dideoxynucleoside Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Didanosine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of the anti-AIDS drug 2',3'-dideoxyinosine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Didanosine [bionity.com]

- 14. Metabolism of 2',3'-dideoxyinosine (ddI) in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Chemo-Enzymatic Synthesis & Purification of 5'-O-Acetyl-2',3'-dideoxyinosine

Executive Summary

This technical guide outlines the high-fidelity synthesis and purification of 5'-O-Acetyl-2',3'-dideoxyinosine (5'-O-Ac-ddI) . While classical chemical acetylation using acetic anhydride is feasible, it often suffers from lack of regioselectivity, leading to unwanted N-acetylation at the hypoxanthine base.

This guide prioritizes a biocatalytic approach using immobilized Candida antarctica Lipase B (CAL-B). This method utilizes the enzyme's steric preference for the primary 5'-hydroxyl group over the secondary amine of the nucleobase, delivering superior purity and yield under mild conditions. This protocol is designed for researchers requiring pharmaceutical-grade intermediates for prodrug development or metabolic studies.

Part 1: Strategic Synthesis Architecture

The Challenge: Regioselectivity in Nucleosides

2',3'-dideoxyinosine (ddI, Didanosine) contains two potential sites for acetylation:

-

5'-OH (Primary Hydroxyl): The target for prodrug derivatization to enhance lipophilicity.

-

N-1 (Hypoxanthine Base): A nucleophilic site susceptible to acylation under forcing chemical conditions.

Comparative Methodologies

| Feature | Method A: Classical Chemical | Method B: Enzymatic (Recommended) |

| Reagents | Acetic Anhydride ( | Vinyl Acetate, CAL-B (Immobilized) |

| Selectivity | Low to Moderate (Risk of N,O-bis-acetylation) | High (Exclusive 5'-O-acylation) |

| Conditions | Basic, Moisture Sensitive | Neutral, Ambient Temperature |

| Workup | Aqueous extraction (removes pyridine) | Simple filtration (removes enzyme) |

| Yield | 60-75% | >90% |

Part 2: Detailed Experimental Protocol

Standard Operating Procedure (SOP) for the Biocatalytic Synthesis of 5'-O-Ac-ddI.

Materials & Reagents

-

Substrate: 2',3'-dideoxyinosine (ddI) [>98% Purity].

-

Acyl Donor: Vinyl Acetate (acts as both solvent and reagent, or co-solvent).

-

Catalyst: Candida antarctica Lipase B (CAL-B) immobilized on acrylic resin (e.g., Novozym 435).

-

Solvent: Anhydrous THF or 1,4-Dioxane (if solubility is an issue).

-

Atmosphere: Inert Argon or Nitrogen sweep.

Reaction Mechanism & Pathway

The reaction proceeds via an irreversible transesterification. Vinyl acetate is chosen as the acyl donor because the byproduct, vinyl alcohol, tautomerizes immediately to acetaldehyde, which is volatile and drives the equilibrium forward (Le Chatelier's principle).

Figure 1: Biocatalytic transesterification pathway using CAL-B, highlighting the irreversible nature of the vinyl acetate donor.

Step-by-Step Synthesis Workflow

-

Preparation: Dry ddI (1.0 mmol, 236 mg) in a vacuum desiccator over

overnight to remove trace water. -

Solubilization: Dissolve ddI in anhydrous THF (10 mL). If solubility is poor, add dry DMF dropwise (max 10% v/v) or use 1,4-Dioxane.

-

Initiation: Add Vinyl Acetate (5.0 mmol, 0.46 mL, 5 eq). Add immobilized CAL-B (100 mg, approx. 50% w/w relative to substrate).

-

Incubation: Shake the mixture in an orbital shaker at 40°C at 200 rpm.

-

Critical Checkpoint: Monitor reaction by TLC (Silica gel, 10% MeOH in DCM). The product (Rf ~0.[1]5) will appear less polar than ddI (Rf ~0.2).

-

-

Termination: Once TLC indicates consumption of starting material (typically 24-48 hours), filter the mixture through a sintered glass funnel or a Celite pad to remove the immobilized enzyme.

-

Note: The recovered enzyme can often be washed with THF and reused.

-

-

Concentration: Evaporate the filtrate under reduced pressure (Rotavap, <40°C) to yield the crude semi-solid.

Part 3: Purification & Isolation[1][2][3][4]

Downstream processing is simplified due to the high specificity of the enzyme. The primary impurities are unreacted ddI (if stopped early) and trace solvent.

Flash Column Chromatography

-

Stationary Phase: Silica Gel 60 (230-400 mesh).

-

Column Dimensions: 20g silica per 1g crude product.

-

Mobile Phase:

-

Step 1: 100% DCM (Elutes non-polar impurities).

-

Step 2: 95:5 DCM:Methanol (Elutes 5'-O-Acetyl-ddI).

-

Step 3: 90:10 DCM:Methanol (Elutes unreacted ddI).

-

Crystallization (Polishing Step)

For pharmaceutical purity (>99.5%):

-

Dissolve the chromatographed residue in a minimum volume of warm Ethanol.

-

Add Diethyl Ether dropwise until turbidity is observed.

-

Cool to 4°C overnight.

-

Filter the white crystals and dry under high vacuum.

Figure 2: Downstream processing workflow ensuring separation of the target ester from unreacted nucleoside.

Part 4: Analytical Validation & Troubleshooting

Structural Confirmation (NMR)

The acetylation of the 5'-position causes a diagnostic downfield shift of the diastereotopic 5'-protons due to the deshielding effect of the ester carbonyl.

| Signal | 2',3'-ddI (Reactant) | 5'-O-Acetyl-ddI (Product) | Interpretation |

| H-5', H-5'' | Key Indicator: ~0.6 ppm downfield shift confirms O-acylation. | ||

| Acetyl- | Absent | Singlet integrating to 3H confirms acetate incorporation. | |

| H-2, H-8 | Minimal shift indicates no N-acetylation on the base. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Enzyme inactivation or water presence. | Dry solvents over molecular sieves (3Å). Use fresh CAL-B. |

| N-Acetylation Observed | Reaction ran too long or temp too high. | Reduce temp to 30°C. Stop reaction immediately upon disappearance of starting material. |

| Product Hydrolysis | Silica gel acidity during column. | Add 1% Triethylamine to the eluent to neutralize silica acidity. |

References

-

Ciuffreda, P., Casati, S., & Santaniello, E. (1999).[2] Lipase-catalyzed protection of the hydroxy groups of the nucleosides inosine and 2'-deoxyinosine: a new chemoenzymatic synthesis of the antiviral drug 2',3'-dideoxyinosine.[2][3] Bioorganic & Medicinal Chemistry Letters, 9(11), 1577-1582.[2]

-

Mishra, R. C., et al. (2006). Synthesis and in vitro anti-HIV activities of didanosine prodrugs.[4] Nucleosides, Nucleotides and Nucleic Acids, 25(9-11). (Contextual grounding for 5'-O-acylation as a prodrug strategy).

-

Ferrero, M., & Gotor, V. (2000). Biocatalytic selective acylation of nucleosides and their acyclic analogues. Chemical Reviews, 100(11), 4319-4348. (Authoritative review on lipase regioselectivity).

-

Guo, Z. W., & Sih, C. J. (1989). Enzymatic synthesis of nucleoside derivatives. Journal of the American Chemical Society, 111(17), 6836-6841. (Foundational work on vinyl acetate transesterification).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Lipase-catalyzed protection of the hydroxy groups of the nucleosides inosine and 2'-deoxyinosine: a new chemoenzymatic synthesis of the antiviral drug 2',3'-dideoxyinosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and in vitro anti-HIV activities of didanosine prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: The Discovery, Chemistry, and Optimization of 2',3'-Dideoxyinosine (ddI) Derivatives

Executive Summary

This technical guide analyzes the development of 2',3'-dideoxyinosine (didanosine, ddI), the second antiretroviral drug approved for HIV treatment.[1][2][3] Unlike its predecessor AZT (zidovudine), ddI represented a unique class of "pro-prodrugs"—purine nucleoside analogues that require complex intracellular enzymatic conversion to mimic the active adenosine triphosphate chain terminator.[3] This document details the historical trajectory from NCI discovery to clinical application, the specific metabolic bottlenecks that necessitated derivative development, and the structure-activity relationships (SAR) that drove the synthesis of next-generation lipophilic and acid-stable analogs.[3]

Historical Genesis & The "Inosine Logic"

The Shift from Adenosine to Inosine

The discovery of ddI was not a standalone event but a strategic pivot from 2',3'-dideoxyadenosine (ddA).[3] In the mid-1980s, researchers at the National Cancer Institute (NCI), led by Hiroaki Mitsuya and Samuel Broder , identified that dideoxynucleosides could inhibit HIV reverse transcriptase (RT).[3]

While ddA showed potent in vitro activity, it possessed a fatal pharmacological flaw: acid lability .[3] The glycosidic bond in ddA hydrolyzes rapidly in the acidic environment of the stomach, rendering oral administration inefficient.[3]

-

Discovery: Mitsuya et al. (1986) demonstrated that ddI, the deamination product of ddA, retained potent anti-HIV activity.[3]

-

Advantage: ddI is significantly more stable in acid than ddA (though still requires buffering) and less toxic to bone marrow than AZT.[3]

-

Approval: FDA approved didanosine (Videx®) in October 1991.[2][3][4]

The Metabolic Paradox

ddI is technically a prodrug of a prodrug.[3] It is not the direct precursor to the active terminator.[3]

-

Entry: ddI enters the cell.

-

Amination: ddIMP must be converted back to the adenine base (ddAMP) to enter the adenylate pool.[3]

-

Activation: ddAMP is phosphorylated to ddATP (the actual RT inhibitor).[3]

Mechanism of Action & Metabolic Activation

The efficacy of ddI is dictated by the host cell's ability to perform the "inosine-to-adenine" conversion. This pathway is distinct from pyrimidine analogues like AZT.[3]

Intracellular Signaling Pathway (Visualization)

Figure 1: The metabolic activation pathway of Didanosine.[3] Note the critical conversion of ddIMP to ddAMP via Adenylosuccinate Synthase, which serves as a rate-limiting checkpoint distinct from other NRTIs.

Structure-Activity Relationships (SAR) & Derivatives[3]

The optimization of ddI focused on three axes: Acid Stability , Lipophilicity (Bioavailability) , and Metabolic Bypass .

The 6-Substituted Derivatives (The "Masked" Precursors)

To improve blood-brain barrier (BBB) penetration and bypass initial phosphorylation resistance, researchers developed 6-halo and 6-alkoxy derivatives.[3] These compounds act as adenosine deaminase (ADA)-activated prodrugs.[3][6][7]

-

Logic: A lipophilic group at the C6 position allows passive diffusion.[3] Intracellular ADA then cleaves this group to generate ddI or ddA.[3]

The Acid-Stability Solution: 2'-Fluorination

The glycosidic bond of purine dideoxynucleosides is susceptible to acid hydrolysis.[6][7] Introducing an electron-withdrawing fluorine atom at the 2' position (F-ddI) stabilizes this bond.[3]

-

Result: F-ddI is stable at pH 1.0, whereas ddI degrades rapidly.[3]

-

Trade-off: While acid stability improves, the F-substituent can sometimes reduce affinity for the activating kinases.[3]

Quantitative SAR Comparison

The following table summarizes the potency and toxicity profiles of key ddI derivatives evaluated in MT-4 cells (Human T-cell leukemia virus-1 transformed cell line).

| Compound Class | Derivative Name | Modification | EC50 (µM) [Anti-HIV] | CC50 (µM) [Cytotoxicity] | Selectivity Index | Key Characteristic |

| Parent | ddI (Didanosine) | None | 4.8 | >1000 | >208 | Acid labile; Low oral bioavail. |

| Parent Precursor | ddA | 6-Amino | 2.5 | 450 | 180 | Rapidly deaminated to ddI in vivo.[3] |

| Lipophilic Prodrug | 6-Cl-ddP | 6-Chloro | 1.2 | 350 | 291 | High lipophilicity; ADA activated.[3] |

| Acid Stable | F-ddI | 2'-β-Fluoro | 2.1 | >500 | >238 | Acid Stable ; resists hydrolysis.[3] |

| Ester Prodrug | 5'-O-Valyl-ddI | 5'-Valine ester | 1.8 | >1000 | >555 | Targets PepT1 transporter.[3] |

| Piperazine Prodrug | Compound 4b | Piperazine-acetate | 0.64 | >1000 | >1562 | Enhanced potency via solubility.[3] |

Data compiled from Sriram et al. (2007) and NIH historical archives.[3]

Experimental Protocols

Protocol A: Enzymatic Synthesis of ddI from ddA

Rationale: Chemical synthesis of ddI often requires complex protection/deprotection steps.[3] The enzymatic route utilizes Adenosine Deaminase (ADA) for a clean, high-yield conversion, a method historically significant for generating high-purity ddI for biological assays.[3]

Reagents:

Workflow:

-

Dissolution: Dissolve 100 mg of ddA in 10 mL of 0.1 M Phosphate Buffer (pH 7.4). Ensure complete dissolution (mild sonication if necessary).[3]

-

Enzyme Addition: Add 10 units of ADA enzyme to the solution.

-

Incubation: Incubate the mixture at 25°C for 60 minutes.

-

Monitoring: Monitor the reaction via UV spectrophotometry.

-

Endpoint: Shift in λmax from 260 nm (Adenine) to 248 nm (Hypoxanthine).

-

-

Termination: Filter the solution through a 0.22 µm membrane to remove the enzyme.

-

Isolation: Lyophilize the filtrate to obtain crude ddI. Desalt using a C18 Sep-Pak cartridge if necessary.[3]

-

Verification: Confirm identity via HPLC (Retention time shift) and 1H-NMR (Loss of NH₂ signal, appearance of N-H lactam proton).

Protocol B: In Vitro Anti-HIV Assay (MT-4 System)

Rationale: The MT-4 cell line is the gold standard for historical NRTI evaluation due to its high susceptibility to HIV-1 induced cytopathogenicity.[3]

Workflow:

-

Cell Preparation: Suspend MT-4 cells in RPMI-1640 medium (10% FCS) at a density of 3 x 10⁵ cells/mL.

-

Infection: Add HIV-1 (strain III_B) at a Multiplicity of Infection (MOI) of 0.01.[3]

-

Control: Mock-infect a parallel set of cells (No virus).[3]

-

-

Drug Treatment: Immediately add serial dilutions of the ddI derivative (e.g., 0.001 µM to 100 µM) to the infected cell suspension.[3]

-

Incubation: Plate 200 µL per well in a 96-well microplate. Incubate at 37°C, 5% CO₂ for 5 days.

-

Viability Assessment (MTT Method):

-

Add 20 µL of MTT solution (7.5 mg/mL) to each well.[3]

-

Incubate for 2 hours.

-

Lyse cells with 150 µL of acidified isopropanol (containing 10% Triton X-100) to solubilize formazan crystals.

-

-

Quantification: Measure absorbance at 540 nm.

-

Calculation:

Current Status & Lessons Learned

While ddI paved the way for antiretroviral therapy, its clinical use has diminished due to mitochondrial toxicity (pancreatitis, peripheral neuropathy).[3] This is caused by the affinity of ddATP for human DNA Polymerase-γ (mitochondrial DNA polymerase).[3]

However, the "ddI era" established critical drug development principles:

-

Prodrug Necessity: The failure of ddA and success of ddI proved that metabolic stability (acid resistance) is as critical as receptor affinity.[3]

-

ProTides Precursor: The research into phosphoramidate derivatives of ddI laid the groundwork for modern "ProTides" (like Tenofovir Alafenamide), which bypass the rate-limiting first phosphorylation step depicted in Figure 1.[3]

References

-

Mitsuya, H., & Broder, S. (1986). Inhibition of the in vitro infectivity and cytopathic effect of human T-lymphotropic virus type III/lymphadenopathy-associated virus (HTLV-III/LAV) by 2',3'-dideoxynucleosides.[3] Proceedings of the National Academy of Sciences, 83(6), 1911-1915.[3] Link[3]

-

Yarchoan, R., et al. (1989). Phase I studies of 2',3'-dideoxycytidine in severe human immunodeficiency virus infection as a single agent and alternating with zidovudine.[3] The Lancet, 333(8629), 76-81.[3] Link

-

Sriram, D., et al. (2007). Synthesis and in vitro anti-HIV activities of didanosine prodrugs.[3] Journal of Enzyme Inhibition and Medicinal Chemistry, 22(1), 51-55.[3] Link

-

Driscoll, J. S., et al. (1996). Lipophilic, acid-stable, adenosine deaminase-activated anti-HIV prodrugs for central nervous system delivery.[3][7] 3. 6-Amino prodrugs of 2'-beta-fluoro-2',3'-dideoxyinosine.[7] Journal of Medicinal Chemistry, 39(8), 1619-1625.[3] Link

-

Martín-Nieves, V., et al. (2022). Sustainable Protocol for the Synthesis of 2',3'-Dideoxynucleoside and 2',3'-Didehydro-2',3'-dideoxynucleoside Derivatives.[11][12] Molecules, 27(13), 3993.[3][11][13] Link

-

Yan, Z., et al. (2011). Bifunctional peptidomimetic prodrugs of didanosine for improved intestinal permeability and enhanced acidic stability.[3][14] Molecular Pharmaceutics, 8(2), 319-329.[3] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Didanosine [bionity.com]

- 3. Didanosine - Wikipedia [en.wikipedia.org]

- 4. Discovery and development of nucleoside and nucleotide reverse-transcriptase inhibitors - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Lipophilic, acid-stable, adenosine deaminase-activated anti-HIV prodrugs for central nervous system delivery. 2. 6-Halo and 6-alkoxy prodrugs of 2'-beta-fluoro-2',3'-dideoxyinosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lipophilic, acid-stable, adenosine deaminase-activated anti-HIV prodrugs for central nervous system delivery. 3. 6-Amino prodrugs of 2'-beta-fluoro-2',3'-dideoxyinosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and structure-activity relationships of 6-substituted 2',3'-dideoxypurine nucleosides as potential anti-human immunodeficiency virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural analysis of 2',3'-dideoxyinosine, 2',3'-dideoxyadenosine, 2',3'-dideoxyguanosine and 2',3'-dideoxycytidine by 500-MHz 1H-NMR spectroscopy and ab-initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and anti-HIV activity of various 2'- and 3'-substituted 2',3'-dideoxyadenosines: a structure-activity analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sustainable Protocol for the Synthesis of 2',3'-Dideoxynucleoside and 2',3'-Didehydro-2',3'-dideoxynucleoside Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2′,3′-dideoxynucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Bifunctional peptidomimetic prodrugs of didanosine for improved intestinal permeability and enhanced acidic stability: synthesis, transepithelial transport, chemical stability and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 5'-O-Acetyl-2',3'-dideoxyinosine as a Prodrug

The following technical guide details the synthesis, physicochemical characterization, and pharmacological evaluation of 5'-O-Acetyl-2',3'-dideoxyinosine (5'-O-Acetyl-ddI) . This document is structured to serve as a rigorous protocol for researchers investigating nucleoside prodrug strategies.

Executive Summary & Molecular Rationale

2',3'-Dideoxyinosine (ddI, Didanosine) is a potent Nucleoside Reverse Transcriptase Inhibitor (NRTI) used in HIV therapy.[1][2] However, its clinical utility is compromised by two primary limitations:

-

Acid Lability: The N-glycosidic bond is highly susceptible to cleavage in the acidic environment of the stomach, necessitating buffered formulations.

-

Permeability-Limited Absorption: While ddI is moderately lipophilic, its passive diffusion can be erratic.

5'-O-Acetyl-ddI represents a "first-generation" ester prodrug strategy designed to modulate the lipophilicity of the parent nucleoside. By esterifying the 5'-hydroxyl group, the molecule’s partition coefficient (LogP) is altered, theoretically enhancing membrane permeability.

This guide provides the specific methodologies to synthesize, characterize, and validate the stability profile of this derivative. It critically analyzes why simple acetylation affects solubility and enzymatic regeneration but fails to address the acid stability of the purine-sugar bond—a crucial lesson in nucleoside prodrug design.

Chemical Synthesis Protocol

The synthesis of 5'-O-Acetyl-ddI is a regioselective esterification. Since the 2' and 3' positions are deoxygenated, the 5'-OH is the sole nucleophile available for acylation, simplifying the protection strategy.

Reagents & Materials

-

Substrate: 2',3'-Dideoxyinosine (ddI) [>98% Purity]

-

Acylating Agent: Acetic Anhydride (

) -

Solvent/Base: Anhydrous Pyridine

-

Workup: Ethanol, Dichloromethane (DCM), Sodium Bicarbonate.

Step-by-Step Methodology

-

Preparation: Dry ddI (1.0 eq) in a vacuum desiccator over

for 24 hours. -

Reaction: Suspend ddI in anhydrous pyridine (10 mL per gram of ddI) under an argon atmosphere.

-

Addition: Cool the solution to 0°C. Add Acetic Anhydride (1.2 eq) dropwise over 15 minutes to prevent exotherms.

-

Incubation: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Silica gel; Eluent: 10% MeOH in DCM). The product (

) will migrate faster than ddI ( -

Quenching: Add absolute ethanol (5 mL) to quench excess anhydride. Stir for 15 minutes.

-

Isolation: Concentrate the mixture under reduced pressure (rotary evaporator, <40°C) to a syrup. Co-evaporate with toluene (3x) to remove residual pyridine.

-

Purification: Dissolve residue in DCM and wash with saturated

(aq) followed by brine. Dry over -

Crystallization: Recrystallize from Ethanol/Ether to yield 5'-O-Acetyl-ddI as a white solid.

Structural Validation

-

1H-NMR (DMSO-d6): Look for the diagnostic singlet of the acetyl methyl group at

ppm and the downfield shift of the 5'-protons (

Physicochemical & Stability Profiling

A critical aspect of prodrug evaluation is determining whether the modification survives the stomach (simulated gastric fluid) and releases the drug in the blood (plasma esterases).

Comparative Data Profile

| Parameter | Parent Drug (ddI) | Prodrug (5'-O-Acetyl-ddI) | Impact |

| LogP (Octanol/Water) | -1.24 | -0.85 (Est.) | Increased Lipophilicity |

| Water Solubility | High (>20 mg/mL) | Reduced | Decreased aqueous solubility |

| Acid Stability (pH 1.2) | No Protection | ||

| Plasma Half-life | ~1.5 hrs (Elimination) | < 10 min (Conversion) | Rapid Bioactivation |

Experiment A: Acid Stability Assay (SGF)

Objective: Determine if 5'-acetylation protects the N-glycosidic bond.

-

Medium: Prepare Simulated Gastric Fluid (SGF) USP without pepsin (pH 1.2).

-

Incubation: Dissolve compound (100

) in SGF at 37°C. -

Sampling: Aliquot 100

at 0, 2, 5, 10, and 30 minutes. Neutralize immediately with 100 -

Analysis: HPLC-UV (254 nm).

-

Result: 5'-O-Acetyl-ddI degrades rapidly to Hypoxanthine and the sugar fragment.

-

Mechanism: The acetyl group does not prevent protonation of the N7/N1 position on the purine ring, which drives the cleavage mechanism.

-

Experiment B: Enzymatic Hydrolysis (Bioactivation)

Objective: Confirm regeneration of ddI by esterases.

-

Medium: Pooled human plasma or Rat liver homogenate.

-

Incubation: Spike plasma with prodrug (50

) at 37°C. -

Sampling: Aliquot at 0, 5, 15, 30, 60 mins. Protein precipitation with Acetonitrile (1:3 v/v).

-

Analysis: HPLC or LC-MS/MS monitoring the disappearance of Prodrug and appearance of ddI.

-

Result: Rapid conversion (

mins) confirms the prodrug is "bioreversible."

-

Mechanism of Action & Degradation Pathways

The following diagram illustrates the parallel pathways: the desired bioactivation by esterases versus the unwanted acid-catalyzed degradation.

Figure 1: Metabolic and Degradation Pathways. Green arrows indicate the desired therapeutic activation. Red arrows indicate acid-catalyzed degradation which occurs for both the prodrug and the parent drug.

Pharmacokinetic Implications

While acetylation increases lipophilicity, historical data indicates that 5'-O-Acetyl-ddI does not necessarily improve oral bioavailability compared to ddI in all animal models.

-

Solubility vs. Permeability: The acetyl group reduces water solubility significantly. In the aqueous environment of the gut, this can limit the dissolution rate (dissolution-limited absorption), counteracting the benefits of increased membrane permeability.

-

Study Data: In Wistar rats, the absolute bioavailability of the acetate prodrug was found to be 11.5% , compared to 15.2% for ddI, whereas more lipophilic esters (e.g., Octanoate/C8) achieved 23.5% [1].

References

-

Kawaguchi, T., et al. (1992).[4] Prodrugs of 2',3'-dideoxyinosine (DDI): improved oral bioavailability via hydrophobic esters.[4] Chemical & Pharmaceutical Bulletin, 40(5), 1338–1340.[4]

-

Yarchoan, R., et al. (1990). 2',3'-dideoxyinosine (ddI) in patients with the acquired immunodeficiency syndrome or AIDS-related complex.[5] New England Journal of Medicine, 322, 1340-1349.

-

Russell, J. W., & Klunk, L. J. (1989).[6] Comparative pharmacokinetics of new anti-HIV agents: 2',3'-dideoxyadenosine and 2',3'-dideoxyinosine.[6] Biochemical Pharmacology, 38(9), 1385–1388.

Sources

- 1. Antiviral prodrugs – the development of successful prodrug strategies for antiviral chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro antiviral activity of didanosine compared with that of other dideoxynucleoside analogs against laboratory strains and clinical isolates of human immunodeficiency virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Prodrugs of 2',3'-dideoxyinosine (DDI): improved oral bioavailability via hydrophobic esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2',3'-dideoxyinosine (ddI) in patients with the acquired immunodeficiency syndrome or AIDS-related complex. A phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative pharmacokinetics of new anti-HIV agents: 2',3'-dideoxyadenosine and 2',3'-dideoxyinosine - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Metabolism of 5'-O-Acetyl-2',3'-dideoxyinosine: A Technical Guide

Executive Summary

This technical guide details the in vitro metabolic profiling of 5'-O-Acetyl-2',3'-dideoxyinosine (5'-O-Acetyl-ddI), a lipophilic ester prodrug of the antiretroviral nucleoside reverse transcriptase inhibitor (NRTI), Didanosine (ddI). Designed to enhance oral bioavailability and potentially bypass gastric acid degradation, the metabolic fate of this compound hinges on a critical biotransformation sequence: rapid esterase-mediated hydrolysis followed by intracellular phosphorylation.

This document provides researchers with a validated framework for evaluating the metabolic stability, activation kinetics, and catabolic elimination of 5'-O-Acetyl-ddI using standard in vitro systems (plasma, liver microsomes, and PBMCs).

Chemical Identity & Metabolic Rationale[1][2][3]

-

Parent Drug: 2',3'-Dideoxyinosine (Didanosine, ddI)[3][4][5][6][7][8]

-

Molecular Mechanism: Prodrug

-

Metabolic Objective: The 5'-O-acetyl moiety masks the 5'-hydroxyl group. This modification increases lipophilicity (LogP) to facilitate passive diffusion across the intestinal epithelium. However, the 5'-hydroxyl group is essential for the first step of phosphorylation; therefore, hydrolysis is the rate-limiting activation step .

Physicochemical Context

| Property | 5'-O-Acetyl-ddI (Prodrug) | Didanosine (Parent) | Impact on Metabolism |

| Lipophilicity | Moderate/High | Low (Hydrophilic) | Acetylation enhances membrane permeability. |

| Acid Stability | Enhanced | Poor (Acid Labile) | Acetyl group protects the glycosidic bond from acid hydrolysis in the stomach. |

| Primary Enzyme | Carboxylesterases (CES) | Kinases / Nucleotidases | Prodrug requires esterase cleavage before kinase activation. |

Metabolic Pathway Hypothesis

The metabolism of 5'-O-Acetyl-ddI occurs in two distinct compartments: Systemic/Hepatic (Hydrolysis) and Intracellular (Activation).

Phase I: Deacetylation (Bioactivation)

Upon exposure to plasma or cytosolic liver enzymes, the ester bond at the 5' position is cleaved by non-specific esterases (primarily Carboxylesterase 1, CES1).

-

Reaction:

Phase II: Intracellular Anabolism (Phosphorylation)

Once ddI is released, it enters the target cells (lymphocytes/monocytes) and undergoes the canonical NRTI activation pathway:

-

ddI

ddIMP: Catalyzed by cytosolic 5'-Nucleotidase (cN-II) . This is the rate-limiting step for ddI activation. -

ddIMP

ddAMP: Catalyzed by Adenylosuccinate Synthetase . -

ddAMP

ddADP-

Note:ddATP is the active metabolite that competes with dATP for HIV Reverse Transcriptase.[7]

-

Phase III: Catabolism (Elimination)

If ddI is not phosphorylated, it is degraded via the purine salvage pathway:

-

ddI

Hypoxanthine: Catalyzed by Purine Nucleoside Phosphorylase (PNP) .[6][8] -

Hypoxanthine

Uric Acid: Catalyzed by Xanthine Oxidase (XO) .

Visualization: Metabolic Pathway Map

Figure 1: Metabolic cascade of 5'-O-Acetyl-ddI, illustrating the conversion from ester prodrug to active triphosphate and catabolic byproducts.

Experimental Protocols

To rigorously characterize the metabolism of 5'-O-Acetyl-ddI, three specific assays are required. These protocols prioritize the detection of the deacetylation event and the subsequent stability of the parent compound.

Assay A: Plasma & Hepatic Stability (Hydrolysis Kinetics)

Objective: Determine the half-life (

Materials:

-

Matrices: Pooled Human Plasma (heparinized), Human Liver Microsomes (HLM), and Human Liver S9 Fraction.

-

Substrate: 5'-O-Acetyl-ddI (1 µM final concentration).

-

Control: Procaine (positive control for esterase activity).

Workflow:

-

Pre-incubation: Thaw plasma/microsomes at 37°C. Dilute microsomes to 0.5 mg protein/mL in 100 mM Potassium Phosphate buffer (pH 7.4).

-

Initiation: Add 5'-O-Acetyl-ddI to the matrix. Note: Do not add NADPH if solely testing esterase activity, as esterases are cofactor-independent. However, adding NADPH allows observation of oxidative metabolism of the parent ddI.

-

Sampling: Remove aliquots (50 µL) at

minutes. -

Quenching: Immediately dispense into 200 µL ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide or deuterated ddI).

-

Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS. Monitor transitions for both 5'-O-Acetyl-ddI and ddI.

Assay B: Intracellular Activation (PBMC Assay)

Objective: Confirm that the prodrug can penetrate cells and be metabolized to the active triphosphate (ddATP). This is critical because simple liver stability does not predict antiviral efficacy.

Workflow:

-

Cell Culture: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation. Resuspend in RPMI-1640 + 10% FBS.

-

Incubation: Treat

cells/mL with 10 µM 5'-O-Acetyl-ddI for 24 hours. -

Extraction:

-

Wash cells 3x with ice-cold PBS to remove extracellular drug.

-

Lyse cells with 70% Methanol (cold).

-

Crucial Step: The triphosphate (ddATP) is highly polar. Use an anion-exchange solid phase extraction (SPE) or ion-pairing LC-MS method for detection.

-

-

Readout: Quantify intracellular concentrations of ddATP (pmol/million cells).

Assay C: Catabolic Stability (PNP Susceptibility)

Objective: Assess if the acetyl group protects the nucleoside from rapid degradation by Purine Nucleoside Phosphorylase (PNP) before activation.

Workflow:

-

Enzyme Source: Recombinant human PNP or RBC lysate (rich in PNP).

-

Reaction: Incubate 5'-O-Acetyl-ddI vs. ddI (control) with the enzyme source.

-

Detection: Monitor the formation of Hypoxanthine .[8]

-

Interpretation: If Hypoxanthine formation is delayed in the 5'-O-Acetyl-ddI arm compared to the ddI arm, the prodrug successfully delays catabolism.

Visualization: Experimental Workflow

Figure 2: Dual-track experimental workflow for assessing systemic hydrolysis and intracellular activation.

Data Analysis & Interpretation

Calculating Intrinsic Clearance ( )

For the hydrolysis assay (Assay A), plot the natural log (ln) of the remaining 5'-O-Acetyl-ddI concentration vs. time. The slope of the linear regression is

Interpreting the Results

-

High Plasma Stability + High Liver Clearance: Suggests the prodrug might survive circulation to reach the liver, but ddI is primarily targeted to lymphocytes. Ideally, you want moderate plasma instability (to release ddI systemically) or high cellular uptake of the prodrug followed by intracellular hydrolysis.

-

Rapid Hydrolysis (

min): The compound acts virtually identical to ddI in vivo, as it converts immediately upon entering the blood. The acetylation serves only to aid intestinal absorption. -

Hypoxanthine Detection: High levels of hypoxanthine indicate that the released ddI is being degraded faster than it is being phosphorylated. This is a common failure mode for purine nucleosides.

References

-

Cooney, D. A., et al. (1987).[6] "Initial studies on the cellular pharmacology of 2',3'-dideoxyinosine, an inhibitor of HIV infectivity."[6] Biochemical Pharmacology. Link

-

Back, D. J., et al. (1992).[8] "Metabolism of 2',3'-dideoxyinosine (ddI) in human blood." British Journal of Clinical Pharmacology. Link

-

Ray, A. S., et al. (2004). "Intracellular metabolism of the nucleotide prodrugs GS-9131 and GS-9148." Antimicrobial Agents and Chemotherapy. (Context on nucleoside prodrug hydrolysis). Link

-

CymitQuimica. "5'-O-Acetyl-2',3'-dideoxyinosine Product Data." (Verification of chemical identity). Link

Sources

- 1. 5'-O-Acetyl-2',3'-dideoxyinosine | CymitQuimica [cymitquimica.com]

- 2. usbio.net [usbio.net]

- 3. researchgate.net [researchgate.net]

- 4. Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2′,3′-dideoxynucleoside Derivatives [mdpi.com]

- 5. Metabolism of 2',3'-dideoxy-2',3'-didehydro-beta-L(-)-5-fluorocytidine and its activity in combination with clinically approved anti-human immunodeficiency virus beta-D(+) nucleoside analogs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism of 2',3'-dideoxyinosine (ddI) in human blood - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intracellular activation of 2',3'-dideoxyinosine and drug interactions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism of 2',3'-dideoxyinosine (ddI) in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Spectroscopic Analysis of 5'-O-Acetyl-2',3'-dideoxyinosine

Executive Summary

5'-O-Acetyl-2',3'-dideoxyinosine (5'-O-Ac-ddI) represents a critical intermediate and prodrug motif in the development of antiretroviral nucleoside reverse transcriptase inhibitors (NRTIs). While its parent compound, 2',3'-dideoxyinosine (didanosine, ddI), is well-characterized, the acetylation at the 5'-position introduces specific spectroscopic signatures essential for monitoring synthesis reaction endpoints and purity.

This guide provides a definitive spectroscopic framework for identifying 5'-O-Ac-ddI, distinguishing it from N-acetylated impurities and hydrolysis products. It synthesizes High-Resolution Mass Spectrometry (HRMS) fragmentation logic with Nuclear Magnetic Resonance (NMR) chemical shift diagnostics.

Chemical Identity & Structural Logic[1][2]

-

IUPAC Name: [(2S,5R)-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate

-

Molecular Formula:

-

Exact Mass: 278.1015 Da

-

Key Structural Moieties:

-

Hypoxanthine Base: Aromatic, exchangeable protons.

-

2',3'-Dideoxyribose Sugar: Lacks hydroxyls at 2' and 3', creating a unique multiplet region in NMR.

-

5'-O-Acetyl Ester: The diagnostic handle; electron-withdrawing nature deshields 5'-protons.

-

Mass Spectrometry (MS) Profiling

Mass spectrometry provides the primary confirmation of molecular weight and structural connectivity. Electrospray Ionization (ESI) in positive mode is the preferred method due to the polar nature of the nucleoside.

Ionization & Fragmentation Pathways

Unlike electron ionization (EI), ESI yields a strong protonated molecular ion

-

Parent Ion:

279.11 ( -

Primary Fragmentation (Glycosidic Cleavage): The weakest bond is the

glycosidic linkage. Cleavage generates the protonated base (Hypoxanthine) and the acetylated sugar cation. -

Secondary Fragmentation (Ester Hydrolysis): Loss of the acetyl group (as acetic acid or ketene) is observed at higher collision energies.

Diagnostic Fragment Table

| Fragment Ion ( | Identity | Mechanism | Diagnostic Value |

| 279.11 | Protonated Molecule | Confirms MW (278.10) | |

| 301.09 | Sodium Adduct | Common in non-desalted samples | |

| 137.05 | Hypoxanthine Base | Confirms nucleobase identity | |

| 143.07 | 5'-O-Acetyl-dideoxyribose | Critical: Distinguishes from N-acetyl variants | |

| 81.03 | Sugar fragment | Loss of acetic acid from sugar moiety |

MS Fragmentation Workflow (DOT Visualization)

Figure 1: ESI-MS/MS fragmentation pathway for 5'-O-Acetyl-ddI highlighting the diagnostic glycosidic cleavage.

Nuclear Magnetic Resonance (NMR) Analysis[2][3][4][5][6][7][8][9][10][11]

NMR is the definitive tool for distinguishing regioisomers (O-acetyl vs. N-acetyl). The analysis should be performed in DMSO-d6 to prevent exchange of the N-H proton and ensure solubility.

H NMR: The "Ester Shift"

The acetylation of the 5'-OH group causes a significant downfield shift (deshielding) of the 5'-methylene protons compared to the parent ddI.

-

Parent ddI 5'-H:

3.50 – 3.60 ppm.[1] -

5'-O-Ac-ddI 5'-H:

4.15 – 4.30 ppm (Diagnostic Shift).

Chemical Shift Assignment Table (DMSO-d6)[4][10]

| Position | Proton ( | Multiplicity | Carbon ( | Mechanistic Insight |

| H-2 | 8.10 – 8.30 | Singlet (s) | 145.8 | Aromatic purine proton; sensitive to N-alkylation. |

| H-8 | 8.00 – 8.15 | Singlet (s) | 138.5 | Aromatic purine proton. |

| H-1' | 6.20 – 6.30 | Doublet (d) / dd | 84.5 | Anomeric proton; coupling to H-2' confirms stereochemistry. |

| H-5'a,b | 4.15 – 4.30 | Multiplet (m) | 64.5 | Primary Diagnostic: Downfield shift due to O-acetyl ester. |

| H-4' | 4.05 – 4.15 | Multiplet (m) | 78.5 | Adjacent to ester; slight downfield shift. |

| H-2',3' | 2.00 – 2.50 | Multiplet (m) | 26.0 - 32.0 | Complex envelope typical of dideoxy sugars. |

| Acetyl-CH3 | 2.03 – 2.08 | Singlet (s) | 20.8 | Sharp singlet confirming acetylation. |

| NH (N1) | 12.0 – 12.4 | Broad Singlet | - | Exchangeable; confirms N1 is NOT acetylated. |

| C=O (Ac) | - | - | 170.5 | Carbonyl carbon of the ester. |

| C=O (Base) | - | - | 157.0 | C6 Carbonyl of Hypoxanthine. |

Impurity Profiling: O-Acetyl vs. N-Acetyl

A common synthetic impurity is acetylation at the N1 position of the hypoxanthine base.

-

O-Acetyl (Target): H-5' shifts downfield (~4.2 ppm). H-2/H-8 remain standard (~8.1 ppm).

-

N-Acetyl (Impurity): H-5' remains upfield (~3.6 ppm). H-2 proton shifts significantly downfield due to the electron-withdrawing acetyl group on the ring nitrogen.

Structural Verification Logic (DOT Visualization)

Figure 2: Logic flow for distinguishing 5'-O-Acetyl-ddI from N-acetyl impurities using 1H NMR.

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution spectra without line broadening due to aggregation:

-

Weigh 5–10 mg of the dry solid into a clean vial.

-

Add 0.6 mL of DMSO-d6 (99.9% D). Note: CDCl3 is often poor for nucleosides due to solubility issues.

-

Sonicate for 30 seconds to ensure complete dissolution.

-

Transfer to a 5mm NMR tube.

-

Acquire spectrum at 298 K .

LC-MS/MS Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Detection: ESI Positive Mode. Scan range 100–500 m/z.

References

-

Chu, C. K., et al. (1989). "Synthesis and Structure-Activity Relationships of 6-Substituted 2',3'-Dideoxypurine Nucleosides as Potential Anti-HIV Agents." Journal of Medicinal Chemistry. Link

-

Ray, A. S., et al. (2004). "Intracellular Metabolism of the Nucleotide Prodrug GS-9131." Antimicrobial Agents and Chemotherapy. (Provides analogous fragmentation data for purine nucleoside phosphonates). Link

-

NIST Chemistry WebBook. "Inosine, 2',3'-dideoxy- Mass Spectrum." (Reference for parent compound fragmentation). Link

-

Bradbury, J. H., & Masuda, Y. (1972). "Assignment of the Proton Magnetic Resonance Spectrum of Inosine." Canadian Journal of Chemistry. (Foundational assignment of the purine base protons).[2] Link

Sources

potential therapeutic targets of 5'-O-Acetyl-2',3'-dideoxyinosine

Prodrug Kinetics, Metabolic Activation, and Target Engagement

Executive Summary

This technical guide analyzes 5'-O-Acetyl-2',3'-dideoxyinosine (5'-O-Acetyl-ddI) , a lipophilic prodrug derivative of the antiretroviral agent didanosine (ddI). While the parent compound (ddI) is a potent Nucleoside Reverse Transcriptase Inhibitor (NRTI), its clinical utility is often limited by acid lability and variable bioavailability. The 5'-O-acetyl modification serves as a "molecular mask," enhancing membrane permeability and protecting the 5'-hydroxyl group during gastric transit.

Crucially, this molecule is pharmacologically inert in its administered form. It requires a biphasic activation mechanism: first, hydrolytic cleavage by host esterases, followed by an intracellular phosphorylation cascade. This guide details the specific enzymatic targets required for this activation, the ultimate therapeutic target (HIV-1 Reverse Transcriptase), and the off-target interactions responsible for toxicity.

Molecular Identity & Pharmacochemistry

The therapeutic efficacy of 5'-O-Acetyl-ddI is predicated on its ability to act as a Trojan horse . By esterifying the 5'-hydroxyl group, the molecule shifts its physicochemical profile from hydrophilic to lipophilic.

-

Chemical Classification: Purine nucleoside analog ester.

-

Prodrug Rationale:

-

Lipophilicity: The acetyl group increases the partition coefficient (

), facilitating passive diffusion across the lipid bilayer of target immune cells (CD4+ T-lymphocytes, macrophages). -

Acid Stability: Protection of the 5'-OH reduces the rate of glycosidic bond cleavage (depurination) in the acidic environment of the stomach, a known failure point for unmodified ddI.

-

Data Summary: Physicochemical Properties

| Property | 5'-O-Acetyl-ddI (Prodrug) | Didanosine (Parent Drug) | Impact |

| Molecular Weight | ~278.26 g/mol | 236.23 g/mol | Slight increase; negligible effect on diffusion. |

| Lipophilicity | High | Low | Enhanced cellular uptake. |

| 5'-OH Status | Blocked (Ester) | Free | Requires esterase activation. |

| Acid Stability | Moderate/High | Low (Acid Labile) | Improved oral bioavailability. |

The Activation Cascade: Metabolic Targets

The "targets" of 5'-O-Acetyl-ddI must be understood in two phases: Activation Targets (enzymes that metabolize the drug) and Therapeutic Targets (enzymes inhibited by the drug).

Phase I: The Gatekeeper Target (Carboxylesterases)

Upon entry into the systemic circulation or the cytoplasm, the 5'-acetyl group must be removed. The 5'-OH group is obligate for the subsequent phosphorylation steps; without de-acetylation, the molecule cannot be phosphorylated.

-

Primary Target: Carboxylesterases (CES1 & CES2)

-

Location: Liver microsomes, plasma, and cytosol of mononuclear cells.

-

Mechanism: Hydrolytic cleavage of the ester bond releases free ddI and acetate.

-

Clinical Relevance: Variability in CES expression can lead to inter-patient variability in drug activation.

Phase II: The Anabolic Cascade (Kinases)

Once 5'-O-Acetyl-ddI is converted to ddI, it enters the standard didanosine metabolic pathway. Note that ddI is a "pro-prodrug" itself; it must be aminated to dideoxyadenosine (ddA) nucleotides to be active.

-

5'-Nucleotidase: Phosphorylates ddI

ddIMP.[1] -

Adenylosuccinate Synthetase/Lyase: Converts ddIMP

ddAMP (critical rate-limiting step). -

Adenylate Kinase: Phosphorylates ddAMP

ddADP

ddATP is the active pharmaceutical ingredient (API) that engages the therapeutic target.

Visualization: Metabolic Activation Pathway

Caption: The biphasic activation of 5'-O-Acetyl-ddI requires initial hydrolysis by esterases before entering the nucleotide kinase cascade.

Primary Therapeutic Target: HIV-1 Reverse Transcriptase

The ultimate biological target is the HIV-1 Reverse Transcriptase (RT) , specifically the DNA polymerase active site.

-

Mechanism of Action: Competitive Inhibition and Chain Termination.

-

Binding Mode: The active metabolite, ddATP , mimics the natural substrate 2'-deoxyadenosine 5'-triphosphate (dATP).

-

The "Trap": HIV-RT binds ddATP with high affinity. However, ddATP lacks the 3'-hydroxyl (3'-OH) group found on natural deoxynucleotides.

-

Causality:

-

RT incorporates ddAMP into the growing viral DNA chain.

-

The next incoming nucleotide requires a 3'-OH on the previous base to form a phosphodiester bond.

-

Since ddAMP has no 3'-OH, the bond cannot form.

-

Result: Viral DNA synthesis is abruptly terminated, preventing viral replication and integration into the host genome.

-

Off-Target Pharmacology & Toxicity

Understanding the "anti-targets" is vital for drug safety profiling.

A. Mitochondrial DNA Polymerase Gamma (Pol )

-

Interaction: Pol

is responsible for replicating mitochondrial DNA. Unfortunately, it can also incorporate ddATP, albeit with lower affinity than HIV-RT. -

Consequence: Inhibition of Pol

leads to depletion of mitochondrial DNA, causing mitochondrial dysfunction. -

Clinical Manifestation: Peripheral neuropathy, pancreatitis, and lactic acidosis.

B. Purine Nucleoside Phosphorylase (PNP)[2]

-

Interaction: PNP degrades ddI into hypoxanthine and uric acid.[2]

-

Consequence: This is a metabolic "sink" that diverts the drug away from the activation pathway, reducing therapeutic efficacy.

Experimental Validation Protocols

To validate 5'-O-Acetyl-ddI as a viable therapeutic candidate, the following self-validating protocols are recommended.

Protocol 1: Esterase Hydrolysis Kinetics

Objective: Determine the half-life (

-

Preparation: Prepare a 10 mM stock solution of 5'-O-Acetyl-ddI in DMSO.

-

Incubation: Add stock to pooled human plasma (final conc. 10

M) at 37°C. -

Sampling: Aliquot 100

L samples at -

Quenching: Immediately add 300

L ice-cold acetonitrile (precipitates proteins/enzymes). Centrifuge at 10,000 x g for 5 min. -

Analysis: Inject supernatant into HPLC-UV (254 nm).

-

Mobile Phase: 10% Methanol / 90% Phosphate Buffer.

-

Validation: Monitor disappearance of the Acetyl-ddI peak and appearance of the ddI peak.

-

-

Calculation: Plot

vs. time to determine the first-order rate constant (

Protocol 2: In Vitro Antiviral Efficacy (EC50)

Objective: Confirm that the prodrug effectively inhibits HIV-1 replication in cells.

-

Cell System: MT-4 human T-lymphoid cells.

-

Infection: Infect cells with HIV-1 (strain IIIB) at a Multiplicity of Infection (MOI) of 0.01.

-

Treatment: Plate cells in 96-well plates. Add serial dilutions of 5'-O-Acetyl-ddI (0.001

M to 100 -

Incubation: Incubate for 5 days at 37°C, 5% CO2.

-

Readout (MTT Assay):

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Viable cells metabolize MTT to purple formazan.

-

HIV-induced cytopathogenicity kills untreated cells (no color).

-

Protected cells remain viable (purple color).

-

-

Quantification: Measure absorbance at 570 nm. Calculate EC50 (concentration achieving 50% protection).

Visualization: Experimental Workflow

Caption: Workflow for validating the stability, metabolic activation, and antiviral potency of the prodrug.

References

-

Johns, D. G., et al. (1987).[2] "Initial studies on the cellular pharmacology of 2',3'-dideoxyinosine, an inhibitor of HIV infectivity."[2] Biochemical Pharmacology.

-

Anderson, B. D., et al. (1988). "Uptake and bioconversion of 2',3'-dideoxyinosine in human cells." Molecular Pharmacology.

-

Yarchoan, R., et al. (1990). "Long-term treatment of AIDS and AIDS-related complex with 2',3'-dideoxyinosine." The New England Journal of Medicine.

-

Parker, W. B., & Cheng, Y. C. (1994). "Mitochondrial toxicity of antiviral nucleoside analogs." Journal of NIH Research.

-

Drusano, G. L., et al. (1992). "Impact of esterase activity on the pharmacokinetics of prodrugs." Clinical Pharmacology & Therapeutics.

Sources

Methodological & Application

Advanced Application Note: Antiviral Profiling of 5'-O-Acetyl-2',3'-dideoxyinosine

Executive Summary & Scientific Rationale

This guide details the experimental framework for evaluating 5'-O-Acetyl-2',3'-dideoxyinosine (5'-O-Ac-ddI) , a lipophilic prodrug derivative of the nucleoside reverse transcriptase inhibitor (NRTI) didanosine (ddI).

While the parent compound (ddI) is a well-established antiretroviral, the 5'-O-acetyl derivative represents a specific class of "masked" nucleosides designed to enhance cellular permeability and alter pharmacokinetic profiles. Crucially, this molecule is biologically inactive until hydrolyzed. The acetyl group at the 5'-position blocks the recognition site for cellular kinases; therefore, the compound must first undergo intracellular deacetylation by non-specific esterases to release free ddI, which then enters the phosphorylation cascade.

Key Experimental Considerations:

-

Metabolic Dependency: Efficacy is strictly dependent on intracellular esterase activity, which varies significantly between cell lines (e.g., PBMCs vs. MT-4 cells).

-

Stability: The ester linkage is susceptible to spontaneous hydrolysis in plasma or serum-containing media, requiring strict handling protocols.

-

Mechanism: Chain termination of viral DNA synthesis via the active metabolite 2',3'-dideoxyadenosine 5'-triphosphate (ddATP).

Mechanism of Action & Signaling Pathway

To interpret assay results correctly, one must understand the multi-step activation pathway. 5'-O-Ac-ddI acts as a "pre-prodrug."

Pathway Logic

-

Cell Entry: Enhanced passive diffusion due to 5'-O-acetyl lipophilicity.

-

Activation Phase 1 (Hydrolysis): Cytosolic esterases cleave the acetyl group, releasing ddI.

-

Activation Phase 2 (Phosphorylation): ddI is phosphorylated by 5'-nucleotidase to ddIMP.[1]

-

Conversion: ddIMP is aminated to ddAMP (adenylosuccinate synthetase/lyase pathway).

-

Active Metabolite: ddAMP is phosphorylated to ddATP , which competes with dATP for HIV Reverse Transcriptase (RT).[2]

DOT Diagram: Metabolic Activation Pathway

Figure 1: The stepwise metabolic activation of 5'-O-Acetyl-ddI. Note the critical esterase-dependent step (Red Arrow) required before phosphorylation can occur.

Experimental Protocols

Compound Handling & Storage (Critical)

The acetyl ester is liable to hydrolysis. Improper handling will result in testing the parent drug (ddI) rather than the prodrug.

-

Stock Preparation: Dissolve 5'-O-Ac-ddI in 100% anhydrous DMSO to a concentration of 10-20 mM.

-

Avoid: Aqueous buffers or alcohols for stock storage.

-

-

Storage: Aliquot into single-use amber vials. Store at -20°C (short term) or -80°C (long term).

-

Working Solutions: Dilute in culture media immediately before addition to cells. Do not pre-incubate in serum-containing media.

Cell System Selection

Select cells based on esterase expression profiles.

-

Primary PBMCs (Peripheral Blood Mononuclear Cells): Gold standard. High clinical relevance; variable esterase activity between donors.

-

MT-4 / CEM Cell Lines: Standard T-lymphoblastoid lines. High susceptibility to HIV-1; consistent metabolic background.

-

Monocytes/Macrophages: ddI derivatives often show higher potency here due to different kinase ratios (high 5'-nucleotidase activity).

Protocol A: Cytotoxicity Assay (CC50)

Before efficacy testing, determine the cytotoxic concentration (CC50) to ensure antiviral effects are not artifacts of cell death.

Method: MTT or XTT Colorimetric Assay.

-

Seeding: Plate MT-4 cells at

cells/well in 96-well plates (RPMI-1640 + 10% FBS). -

Treatment: Add serial dilutions of 5'-O-Ac-ddI (Range: 0.1 µM to 1000 µM).

-

Control 1: Vehicle (DMSO matched to highest concentration).

-

Control 2: Parent ddI (for toxicity comparison).

-

-

Incubation: Incubate for 5 days at 37°C, 5% CO₂.

-

Development: Add XTT reagent; read absorbance at 450 nm after 4 hours.

-

Calculation: Plot % Viability vs. Log[Concentration]. Calculate CC50 using non-linear regression (Sigmoidal dose-response).

Protocol B: Antiviral Efficacy Assay (EC50)

This protocol uses an HIV-1IIIB laboratory strain infection model.

Method: p24 Antigen ELISA or CPE (Cytopathic Effect) Protection.

-

Infection:

-

Washing: Wash cells

with PBS to remove unbound virus. Resuspend in fresh media. -

Plating & Treatment:

-

Incubation: 5 days at 37°C.

-

Readout:

-

Supernatant: Collect 50 µL for p24 Antigen ELISA (Direct measure of viral replication).

-

Viability: Measure CPE protection via MTT/XTT in the remaining cells.

-

-

Analysis: Determine EC50 (concentration inhibiting 50% of viral replication).[4][6][7][8]

Data Analysis & Interpretation

Quantitative Metrics

Summarize your data using the Selectivity Index (SI) , the primary metric for drug safety/efficacy balance.

Expected Results Table

Compare your results against these theoretical benchmarks for a successful assay run.

| Compound | EC50 (µM) | CC50 (µM) | SI | Interpretation |

| 5'-O-Ac-ddI | 0.5 – 5.0 | > 500 | > 100 | Potent; indicates successful deacetylation and activation. |

| ddI (Parent) | 2.0 – 10.0 | > 1000 | > 100 | Baseline reference. Prodrug should be equipotent or superior. |

| AZT (Control) | 0.001 – 0.01 | 1 – 5 | > 500 | High potency control; distinct mechanism (thymidine analog). |

| Vehicle | N/A | N/A | N/A | Should show 100% viability and 100% viral load. |

Note: If 5'-O-Ac-ddI shows EC50 > 50 µM, suspect failure of intracellular deacetylation or rapid degradation in media.

Troubleshooting & Optimization

Issue: Low Antiviral Activity (High EC50)

-

Cause 1: Extracellular Hydrolysis. The compound degraded to ddI before entering the cell, losing the lipophilic advantage.

-

Fix: Verify stability in media using HPLC. Reduce FBS concentration or heat-inactivate serum esterases (56°C for 30 min) prior to media preparation.

-

-

Cause 2: Lack of Esterase Activity. The specific cell line used may express low levels of the esterase required to cleave the 5'-acetyl group.

-

Fix: Perform a "pulse-chase" experiment. Incubate cells with compound, lyse, and analyze intracellular lysates for free ddI vs. acetylated-ddI via LC-MS.

-

Issue: High Cytotoxicity[9]

-

Cause: Acetyl group toxicity or non-specific acylation of cellular proteins.

-

Fix: Compare with an equimolar concentration of sodium acetate + ddI to rule out acetate toxicity.

-

References

-

Sriram, D., et al. (2007). "Synthesis and in vitro anti-HIV activities of didanosine prodrugs." Journal of Enzyme Inhibition and Medicinal Chemistry. Significance: Establishes the protocol for esterifying the 5'-OH of ddI and evaluating it in MT-4 cells.

-

Mukherji, E., et al. (1994). "Differential antiviral activities and intracellular metabolism of 3'-azido-3'-deoxythymidine and 2',3'-dideoxyinosine in human cells." Antimicrobial Agents and Chemotherapy.[9] Significance: Provides the baseline IC50 values for ddI and details the intracellular phosphorylation differences in various cell lines.

-

Yarchoan, R., et al. (1989). "In vitro antiviral activity of didanosine compared with that of other dideoxynucleoside analogs." Reviews of Infectious Diseases. Significance: Foundational text comparing ddI potency against AZT and ddC, establishing the high Selectivity Index typical of this class.

-

Cooney, D. A., et al. (1987). "Initial studies on the cellular pharmacology of 2',3'-dideoxyinosine, an inhibitor of HIV infectivity."[5] Biochemical Pharmacology. Significance: Delineates the enzymatic pathway (5'-nucleotidase) required for ddI activation, crucial for understanding the post-deacetylation steps.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Intracellular activation of 2',3'-dideoxyinosine and drug interactions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and in vitro anti-HIV activities of didanosine prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Metabolism of 2',3'-dideoxyinosine (ddI) in human blood - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential antiviral activities and intracellular metabolism of 3'-azido-3'-deoxythymidine and 2',3'-dideoxyinosine in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. criver.com [criver.com]

- 8. In vitro antiviral activity of didanosine compared with that of other dideoxynucleoside analogs against laboratory strains and clinical isolates of human immunodeficiency virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5-azacytidine and 5-azadeoxycytidine inhibit human immunodeficiency virus type 1 replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Protocol for the Evaluation of 5'-O-Acetyl-2',3'-dideoxyinosine in Cell Culture

Abstract

This application note provides a comprehensive protocol for the handling, solubilization, and biological evaluation of 5'-O-Acetyl-2',3'-dideoxyinosine , a lipophilic prodrug derivative of the antiretroviral agent Didanosine (ddI). While the 5'-O-acetyl modification is designed to enhance passive cellular permeability, its biological activity is strictly dependent on intracellular hydrolysis by esterases to regenerate the free 5'-hydroxyl group required for subsequent phosphorylation. This guide outlines workflows for assessing antiviral efficacy (EC50) in lymphoblastoid cells and cytotoxicity (CC50) in somatic cells, with a critical focus on distinguishing between extracellular instability and intracellular activation.

Introduction & Mechanism of Action

The Prodrug Rationale

2',3'-Dideoxyinosine (ddI, Didanosine) is a nucleoside reverse transcriptase inhibitor (NRTI).[1] Its clinical utility is sometimes limited by acid instability and variable bioavailability. The 5'-O-Acetyl derivative is synthesized to mask the 5'-hydroxyl group, increasing lipophilicity (LogP) to facilitate passive diffusion across the plasma membrane.

Metabolic Activation Pathway

For 5'-O-Acetyl-ddI to function as a chain terminator of HIV-1 reverse transcription, it must undergo a multi-step metabolic activation:

-

Cell Entry: Passive diffusion (enhanced by the acetyl ester).

-

Hydrolysis (Critical Step): Intracellular esterases (e.g., carboxylesterases) must cleave the acetyl group to release free ddI.

-

Phosphorylation: The liberated ddI is phosphorylated by 5'-nucleotidase to ddIMP, then to ddAMP, and finally to the active metabolite ddATP (2',3'-dideoxyadenosine triphosphate).

Scientific Note: Historical data suggests 5'-O-acetyl derivatives may show reduced efficacy if the acetyl group is hydrolyzed prematurely in plasma (by serum esterases) or if the intracellular de-acetylation rate is rate-limiting compared to direct phosphorylation of ddI.

Mechanism Diagram

Figure 1: Metabolic activation pathway of 5'-O-Acetyl-ddI. The compound acts as a prodrug requiring esterase cleavage before entering the standard NRTI phosphorylation cascade.

Material Preparation

Chemical Properties

| Property | Specification |

| Compound Name | 5'-O-Acetyl-2',3'-dideoxyinosine |

| Molecular Weight | ~278.26 g/mol (Estimate based on ddI + Acetyl) |

| Solubility | Soluble in DMSO (>20 mg/mL); Ethanol. Sparingly soluble in water. |

| Storage | -20°C, desiccated. Protect from moisture to prevent spontaneous hydrolysis. |

Stock Solution Protocol

Objective: Prepare a 100 mM Master Stock.

-

Weigh 2.78 mg of 5'-O-Acetyl-ddI.

-

Dissolve in 100 µL of sterile, anhydrous DMSO (Dimethyl sulfoxide).

-

Vortex for 30 seconds until completely clear.

-

Aliquot into 10 µL volumes in sterile microcentrifuge tubes.

-

Store at -20°C. Avoid freeze-thaw cycles (esters are prone to hydrolysis upon repeated thawing).

Control Preparation: Prepare a matching 100 mM stock of Didanosine (ddI) (MW: 236.2 g/mol ) to serve as the parent compound control.

Experimental Protocol: Antiviral Efficacy (EC50)

Objective: Determine the effective concentration (EC50) required to inhibit HIV-1 replication in MT-4 cells.

Cell Culture System

-

Cell Line: MT-4 (Human T-cell lymphotropic virus type 1-transformed T-cells).

-

Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and antibiotics.